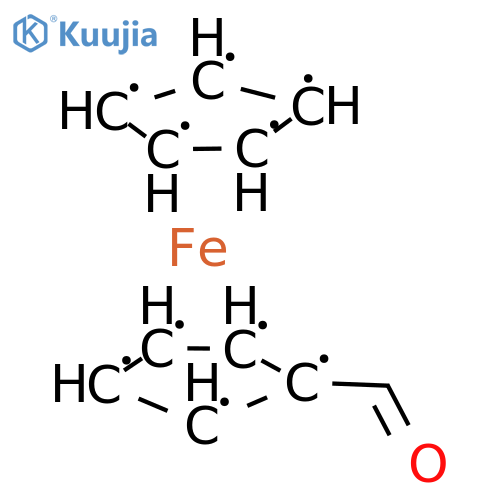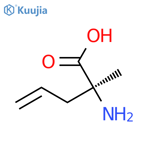- Stereoselective functionalisation of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones: asymmetric synthesis of (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids and (2R,3S)-2-amino-2-methyl-3-hydroxy-3-phenylpropanoic acid, Organic & Biomolecular Chemistry, 2009, 7(3), 527-536
Cas no 12093-10-6 (Ferrocenecarboxaldehyde)

Ferrocenecarboxaldehyde structure
商品名:Ferrocenecarboxaldehyde
CAS番号:12093-10-6
MF:C11H10FeO
メガワット:214.041504383087
MDL:MFCD00001429
CID:48783
PubChem ID:253661175
Ferrocenecarboxaldehyde 化学的及び物理的性質
名前と識別子
-
- Ferrocenecarboxaldehyde
- Cyclopentadienyl(formylcyclopentadienyl)iron
- ferrocenecarbaldehyde
- formylferrocene
- Ferrocene Carboxyaldehyde
- Ferrocenealdehyde
- 1-carboxaldehyde-ferrocene
- ferrocene monocarbaldehyde
- ferrocene monocarboxaldehyde
- Ferrocene,formyl
- ferrocene-2-carboxaldehyde
- Ferrocenecarboxaldeh
- formyl-ferrocen
- CYCLOPENTADIENYL(FORMYL-CYCLOPENTADIENYL)IRON
- Ferrocenecarboxaldehyde,min.98%
- Ferrocene, formyl-
-
- MDL: MFCD00001429
- インチ: 1S/C6H5O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-5H;1-5H;
- InChIKey: UQTCQJVPLIVCAX-UHFFFAOYSA-N
- ほほえんだ: [C]1(C=O)[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe] |^1:0,3,4,5,6,7,8,9,10,11|
計算された属性
- せいみつぶんしりょう: 214.00800
- どういたいしつりょう: 214.008107
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積(TPSA): 17.1
- トポロジー分子極性表面積: 17.1
- ひょうめんでんか: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 色と性状: マゼンタ結晶固体
- 密度みつど: 1.149g/cm3
- ゆうかいてん: 114.0 to 121.0 deg-C
- ふってん: No data available
- フラッシュポイント: 98.8℃
- 屈折率: 1.623
- すいようせい: 不溶性
- あんていせい: Stable. Incompatible with strong oxidizing agents.
- PSA: 17.07000
- LogP: 1.60960
- 最大波長(λmax): 314(DMF aq.)(lit.)
- ようかいせい: 水に溶けない
- かんど: Air Sensitive
- じょうきあつ: No data available
Ferrocenecarboxaldehyde セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:UN 3262 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: S 24/25:肌と目の接触を防ぐ。
- セキュリティの説明: S22; S24/25
-
危険物標識:

- リスク用語:R45; R23/24/25; R34; R42/43
- 危険レベル:6.1
- 包装等級:II
- TSCA:Yes
- ちょぞうじょうけん:Store at room temperature
Ferrocenecarboxaldehyde 税関データ
- 税関コード:29319090
- 税関データ:
中国税関コード:
2912299000概要:
291229900.他の酸素含有基を有さない他の環状アルデヒド。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、テトラホルムアルデヒドの外観
要約:
291229900。他の酸素官能基を有さない他の環状アルデヒド。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
Ferrocenecarboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | 039254-2g |
Ferrocenecarboxaldehyde, 97% |
12093-10-6 | 97% | 2g |
¥ 754 | 2022-04-26 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0998-25g |
Ferrocenecarboxaldehyde |
12093-10-6 | 97.0%(GC&T) | 25g |
¥1650.0 | 2022-06-10 | |
| Enamine | EN300-28940-0.5g |
1-ferra-1,1'-spirobi[pentacyclo[2.2.0.0^{1,3}.0^{1,5}.0^{2,6}]hexane]-2,2',4,4'-tetraene-6-carbaldehyde |
12093-10-6 | 95% | 0.5g |
$117.0 | 2023-09-06 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010301-25g |
Ferrocenecarboxaldehyde |
12093-10-6 | 98% | 25g |
¥464 | 2023-09-10 | |
| BAI LING WEI Technology Co., Ltd. | 223825-10g |
Ferrocenecarboxaldehyde |
12093-10-6 | 95% | 10g |
¥ 1232 | 2022-04-26 | |
| Apollo Scientific | OR315056-10g |
Ferrocenecarboxaldehyde |
12093-10-6 | 97% | 10g |
£51.00 | 2023-08-31 | |
| Ambeed | A390081-5g |
Ferrocenecarboxaldehyde |
12093-10-6 | 97% | 5g |
$23.0 | 2025-02-20 | |
| Enamine | EN300-28940-10.0g |
1-ferra-1,1'-spirobi[pentacyclo[2.2.0.0^{1,3}.0^{1,5}.0^{2,6}]hexane]-2,2',4,4'-tetraene-6-carbaldehyde |
12093-10-6 | 95% | 10.0g |
$98.0 | 2023-02-14 | |
| Enamine | EN300-28940-0.05g |
1-ferra-1,1'-spirobi[pentacyclo[2.2.0.0^{1,3}.0^{1,5}.0^{2,6}]hexane]-2,2',4,4'-tetraene-6-carbaldehyde |
12093-10-6 | 95% | 0.05g |
$35.0 | 2023-09-06 | |
| BAI LING WEI Technology Co., Ltd. | 26-1750-2g |
Ferrocene carboxaldehyde, min. 98% |
12093-10-6 | min. 98% | 2g |
¥ 430 | 2022-04-25 |
Ferrocenecarboxaldehyde 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Amberlyst 15 Solvents: Acetone , Water ; 16 h, pH 2 - 4, rt
1.2 Reagents: Ammonia Solvents: Water ; rt
1.2 Reagents: Ammonia Solvents: Water ; rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Amberlyst 15 Solvents: Acetone , Water ; 16 h, pH 2 - 4, rt
1.2 Reagents: Ammonia Solvents: Water ; rt
1.2 Reagents: Ammonia Solvents: Water ; rt
リファレンス
- Stereoselective functionalisation of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones: asymmetric synthesis of (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids and (2R,3S)-2-amino-2-methyl-3-hydroxy-3-phenylpropanoic acid, Organic & Biomolecular Chemistry, 2009, 7(3), 527-536
Ferrocenecarboxaldehyde Preparation Products
Ferrocenecarboxaldehyde 関連文献
-
Tania Lozano-Cruz,Paula Ortega,Belen Batanero,Jose Luis Copa-Pati?o,Juan Soliveri,Fco. Javier de la Mata,Rafael Gómez Dalton Trans. 2015 44 19294
-
Yu Wang,Weilin Guo,Xianghui Li RSC Adv. 2018 8 36477
-
Dipak Kalita,Mitsuhiko Morisue,Yoshiaki Kobuke New J. Chem. 2006 30 77
-
Wei Feng,Junfeng Zhao,Aiwen Wei,Dandan Zhang,Huiling Liu,Xuri Huang,Kai Sun RSC Adv. 2018 8 24154
-
Yagnam Swetha,Eda Rami Reddy,Jakku Ranjith Kumar,Rajiv Trivedi,Lingamallu Giribabu,Balasubramanian Sridhar,Balaji Rathod,Reddy Shetty Prakasham New J. Chem. 2019 43 8341
12093-10-6 (Ferrocenecarboxaldehyde) 関連製品
- 12180-80-2(1,1-Dibenzoylferrocene)
- 1273-97-8(1,1'-Diethylferrocene)
- 1293-87-4(1,1'-Ferrocenedicarboxylic acid)
- 57640-76-3((6-BROMO-1-OXOHEXYL)FERROCENE)
- 12288-74-3(1,1'-Ferrocenedicarbonyl dichloride)
- 1273-82-1(Aminoferrocene)
- 102-54-5(Ferrocene)
- 12126-50-0(1,1',2,2',3,3',4,4',5,5'-Decamethylferrocene)
- 136237-36-0((6-bromohexyl)ferrocene)
- 1291-66-3(Ferrocene, 1,1'-diethenyl-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:12093-10-6)Ferrocenecarboxaldehyde

清らかである:99%
はかる:100g
価格 ($):155.0

